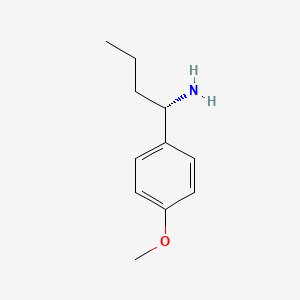![molecular formula C6H4BrN3 B12971320 7-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B12971320.png)
7-Bromopyrazolo[1,5-c]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromopyrazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring with a bromine atom attached at the 7th position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromopyrazolo[1,5-c]pyrimidine typically involves the cyclocondensation of 5-aminopyrazole with 1,3-biselectrophilic substrates, such as β-dicarbonyl compounds . This reaction is often carried out under microwave irradiation to enhance the efficiency and yield of the product . The reaction conditions generally include the use of a suitable solvent, such as ethanol or acetonitrile, and a base, such as potassium carbonate, to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity on an industrial scale .
化学反応の分析
Types of Reactions: 7-Bromopyrazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile used in the substitution reactions. For example, substitution with an amine would yield an amino derivative of this compound .
科学的研究の応用
7-Bromopyrazolo[1,5-c]pyrimidine has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 7-Bromopyrazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom at the 7th position plays a crucial role in enhancing the compound’s binding affinity to these targets . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function . Additionally, it can interact with receptors to modulate their activity, leading to various biological effects .
類似化合物との比較
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar core structure but lacks the bromine atom at the 7th position.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has a similar fused-ring structure but contains nitro groups instead of a bromine atom.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another similar compound with a fused-ring structure and different functional groups.
Uniqueness: The presence of the bromine atom at the 7th position in 7-Bromopyrazolo[1,5-c]pyrimidine distinguishes it from other similar compounds. This unique feature enhances its reactivity and binding affinity, making it a valuable compound for various applications in medicinal chemistry and material science .
特性
分子式 |
C6H4BrN3 |
|---|---|
分子量 |
198.02 g/mol |
IUPAC名 |
7-bromopyrazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C6H4BrN3/c7-6-8-3-1-5-2-4-9-10(5)6/h1-4H |
InChIキー |
LEFWZDNGNJDQRR-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N2C1=CC=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


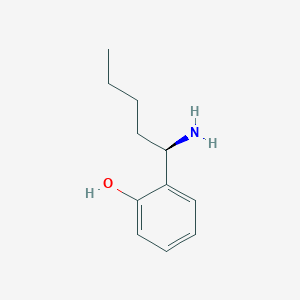
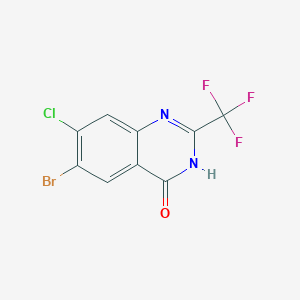

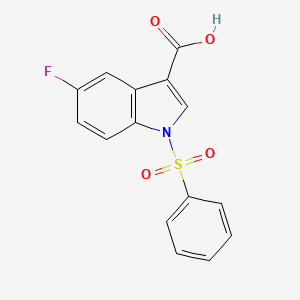
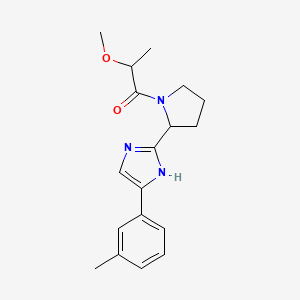
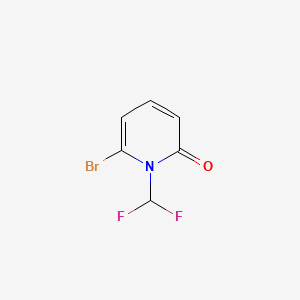
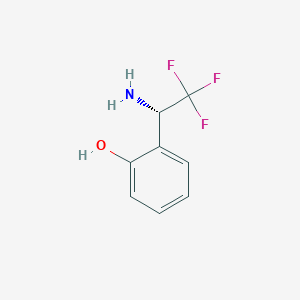

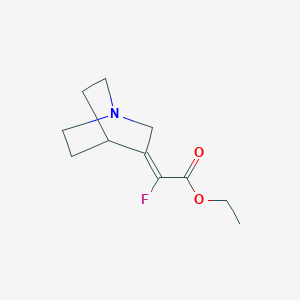
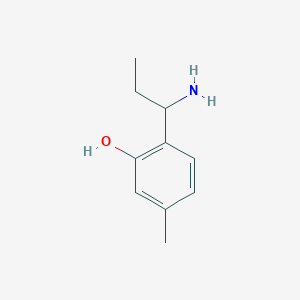

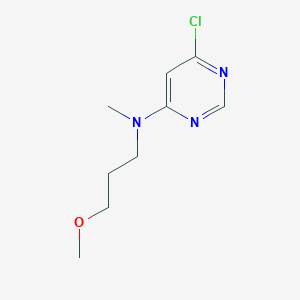
![2-Chloro-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B12971331.png)
